10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane
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Overview
Description
10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. The presence of fluorine atoms and a pyridazine ring in its structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluoroalkylated quinolinone derivatives, while substitution reactions could produce a variety of spirocyclic compounds with different functional groups .
Scientific Research Applications
10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Difluoroalkylated 2-azaspiro[4.5]decanes: These compounds share a similar spirocyclic structure and fluorine atoms but differ in their specific substituents and functional groups.
Fluorinated Pyridines: These compounds contain fluorine atoms and a pyridine ring, similar to the pyridazine ring in 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane.
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds have a spirocyclic structure with different nitrogen-containing rings and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a spirocyclic structure, fluorine atoms, and a pyridazine ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,6-difluoro-2-(6-methylpyridazin-3-yl)-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N4/c1-10-2-3-11(18-17-10)19-7-5-12(9-19)8-16-6-4-13(12,14)15/h2-3,16H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRXQOGLRZWQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC3(C2)CNCCC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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